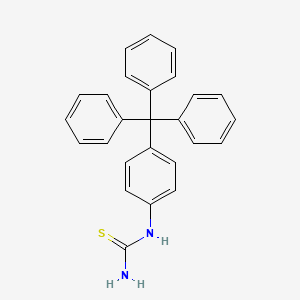

N-(4-tritylphenyl)thiourea

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-tritylphenyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N2S/c27-25(29)28-24-18-16-23(17-19-24)26(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-19H,(H3,27,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUAKYEZBYBXUFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)NC(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of N 4 Tritylphenyl Thiourea Systems

Strategies for N-(4-Tritylphenyl)thiourea Synthesis

The synthesis of N-aryl thioureas, including the target compound this compound, relies on fundamental reactions that form the thiourea (B124793) core. These strategies can be broadly categorized into conventional and modern approaches, cyclization routes, and multi-step or single-pot protocols.

Conventional and Modern Synthetic Approaches for Thiourea Formation

The formation of the thiourea moiety is most commonly achieved through the reaction of an amine with a source of a thiocarbonyl group. For this compound, the key precursor would be 4-aminophenyl(triphenyl)methane, also known as 4-tritylaniline (B1293856).

Conventional Approaches: The most traditional and widely used method for synthesizing N,N'-disubstituted thioureas is the reaction between an isothiocyanate and a primary or secondary amine. mdpi.comuobabylon.edu.iqanalis.com.my To generate this compound, one could react 4-tritylaniline with a suitable isothiocyanate or, conversely, react N-(4-tritylphenyl)isothiocyanate with ammonia (B1221849) or another amine.

Another classic method involves the use of carbon disulfide (CS₂). Primary amines react with CS₂ to form dithiocarbamate (B8719985) salts, which can then be treated with a desulfurizing agent to yield an isothiocyanate in situ. This intermediate subsequently reacts with another amine to produce the thiourea. mdpi.combeilstein-journals.orgorganic-chemistry.org Alternatively, amines can be treated with ammonium (B1175870) thiocyanate (B1210189) in the presence of a strong acid, such as HCl, to yield N-substituted thioureas. neliti.comrsc.orgresearchgate.net

Modern Synthetic Approaches: In recent years, synthetic chemistry has moved towards more efficient and environmentally friendly methods. These modern techniques are applicable to thiourea synthesis and offer advantages such as reduced reaction times, milder conditions, and avoidance of hazardous solvents.

Mechanochemistry (Solvent-Free Grinding): This involves grinding the reactants together in a ball mill or with a mortar and pestle. This high-energy mixing can promote reactions in the solid state, eliminating the need for solvents. For instance, N-aryl-N'-aroyl(acyl)thioureas have been synthesized in good yields by grinding an acid chloride with ammonium thiocyanate, followed by the addition of an arylamine. beilstein-journals.orgasianpubs.org

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes by efficiently heating the reaction mixture. researchgate.net This technique has been successfully applied to the parallel synthesis of N,N'-disubstituted thiourea libraries. researchgate.net

Green Solvents: The use of water as a reaction medium provides a sustainable alternative to volatile organic solvents. Simple condensation reactions between amines and carbon disulfide have been effectively carried out in refluxing water to produce both symmetrical and unsymmetrical thioureas. mdpi.comorganic-chemistry.orgorganic-chemistry.org

Table 1: Overview of Synthetic Approaches for Thiourea Formation

| Method | Reagents | Conditions | Advantages | Citations |

| Conventional | ||||

| Isothiocyanate + Amine | R-NCS + R'-NH₂ | Typically in an organic solvent (e.g., DCM, Ethanol) at RT or reflux. | High yield, widely applicable. | mdpi.comuobabylon.edu.iqanalis.com.my |

| Carbon Disulfide + Amines | CS₂ + 2 R-NH₂ | Often involves a dithiocarbamate intermediate; can be one-pot or stepwise. | Uses simple starting materials. | mdpi.combeilstein-journals.orgorganic-chemistry.org |

| Thiocyanate Salt + Amine | NH₄SCN + R-NH₂ | Requires strong acid (e.g., HCl) and heating. | Avoids handling isothiocyanates directly. | neliti.comrsc.org |

| Modern | ||||

| Mechanochemistry | Solid Reactants | Grinding (ball mill or mortar/pestle) without solvent. | Environmentally friendly, rapid. | beilstein-journals.orgasianpubs.org |

| Microwave Synthesis | Reactants in suitable solvent | Microwave irradiation. | Drastically reduced reaction times. | researchgate.net |

| "On-Water" Synthesis | R-NCS + R'-NH₂ or CS₂ + Amines | Reaction in aqueous medium, often at reflux. | Sustainable, simple product isolation. | mdpi.comorganic-chemistry.orgorganic-chemistry.org |

Base-Catalyzed Cyclization Routes for Thiourea Derivatives

Thiourea derivatives are valuable precursors for the synthesis of various heterocyclic compounds through intramolecular cyclization. mdpi.com These reactions can often be promoted by the presence of a base. For example, N-benzoylthioureidoacetal, a complex thiourea derivative, undergoes base-catalyzed cyclization to yield different heterocyclic products depending on the base used. In the presence of 10% aqueous sodium hydroxide (B78521) (NaOH), it cyclizes to form 1-(2,2-dimethoxy)ethyl-imidazolidine-2-thione, whereas using a weaker base like pyridine (B92270) results in the formation of 2-thiohydantoin. nih.gov

While no specific examples exist for this compound, it is plausible that if the second nitrogen substituent contained a suitable electrophilic center, the compound could undergo analogous base-catalyzed cyclization to form five- or six-membered heterocyclic rings.

Multi-Component and Stepwise Reaction Protocols

The synthesis of unsymmetrical thioureas, where the substituents on the two nitrogen atoms are different (e.g., N-(4-tritylphenyl)-N'-alkylthiourea), requires controlled reaction protocols.

Multi-Component Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials. nih.gov This approach avoids the isolation of intermediates, saving time and resources. The synthesis of 2-iminothiazoles, for example, can be achieved via a one-pot, three-component reaction of amines, isothiocyanates, and nitroepoxides, where the N,N'-disubstituted thiourea is formed in situ. nih.gov

Stepwise Protocols: For a more controlled synthesis of unsymmetrical thioureas, a stepwise approach is common. This typically involves two sequential reactions. researchgate.netmdpi.com

Isothiocyanate Formation: An amine (e.g., 4-tritylaniline) is first converted into its corresponding isothiocyanate. This can be achieved using reagents like thiophosgene, carbon disulfide, or phenyl chlorothionoformate. researchgate.netcbijournal.comorganic-chemistry.org

Reaction with a Second Amine: The isolated isothiocyanate is then reacted with a different amine to yield the desired unsymmetrical thiourea.

An alternative two-step method involves reacting an amine with phenyl chlorothionoformate to form a stable thiocarbamate intermediate. This intermediate is then heated with a second amine, often in water, to afford the final product in good to excellent yields. mdpi.comresearchgate.net

Synthesis of this compound Analogues and Structurally Related Derivatives

The derivatization of the this compound scaffold allows for the systematic exploration of structure-activity relationships and the development of new compounds with tailored properties. This can be achieved by modifying the central thiourea core or by altering the peripheral substituents.

Systematic Modification of the Thiourea Core and Peripheral Substituents

Modification of the Thiourea Core: A common modification is the introduction of an acyl group to form an N-acylthiourea. This class of compounds is synthesized by reacting an acyl isothiocyanate with an amine. The acyl isothiocyanate is typically generated in situ from the corresponding acyl chloride and a thiocyanate salt (e.g., ammonium or potassium thiocyanate). mdpi.comnih.govrsc.org For the target system, reacting an appropriate acyl chloride with ammonium thiocyanate and then adding 4-tritylaniline would yield N-acyl-N'-(4-tritylphenyl)thiourea derivatives.

Modification of Peripheral Substituents: Creating analogues of this compound primarily involves varying the substituent on the second nitrogen atom (N'). This is readily accomplished through the stepwise synthetic protocols described previously. By reacting N-(4-tritylphenyl)isothiocyanate with a diverse library of primary and secondary amines (aliphatic, aromatic, functionalized), a wide range of analogues can be prepared. mdpi.commdpi.comnih.gov This systematic modification allows for fine-tuning of properties such as lipophilicity, hydrogen bonding capability, and steric profile.

Table 2: Strategies for Derivatization of the Thiourea Scaffold

| Modification Type | Synthetic Strategy | Resulting Structure | Purpose | Citations |

| Core Modification | Reaction of an amine with an in situ generated acyl isothiocyanate. | N-Acylthiourea | Introduces a carbonyl group, alters electronic properties and coordination sites. | mdpi.comnih.govrsc.org |

| Peripheral Substitution | Reaction of a fixed isothiocyanate (e.g., N-(4-tritylphenyl)isothiocyanate) with various amines. | N-(4-tritylphenyl)-N'-[R]-thiourea | Varies the R group to modify steric and electronic properties for SAR studies. | mdpi.commdpi.comnih.gov |

Incorporation of Heterocyclic Systems into Thiourea Architectures

Thiourea derivatives are frequently used as versatile intermediates for the synthesis of heterocyclic compounds or can be linked to existing heterocyclic rings, which are often pharmacophores in medicinal chemistry. mdpi.comtandfonline.com

Strategy 1: Reaction with Heterocyclic Amines One of the most direct methods to incorporate a heterocycle is to use a heterocyclic amine as a nucleophile in the reaction with an isothiocyanate. nih.govresearchgate.net To prepare analogues of this compound, one would react N-(4-tritylphenyl)isothiocyanate with various amino-substituted heterocycles. Examples from the literature show the successful synthesis of thioureas bearing thiazole (B1198619), benzothiazole, pyridine, and pyrimidine (B1678525) rings using this approach. mdpi.comnih.govresearchgate.net

Strategy 2: Cyclization of Thiourea Derivatives N-aryl thioureas are excellent starting materials for constructing new heterocyclic rings. The thiourea moiety can act as a binucleophile to react with dielectrophiles, leading to cyclization.

Thiazoles: The Hantzsch thiazole synthesis is a classic example, where a thiourea reacts with an α-haloketone to form a 2-aminothiazole (B372263) derivative. asianpubs.org this compound could be reacted with various α-haloketones to produce a library of N-(4-tritylphenyl)-2-aminothiazoles.

Thiobarbituric Acids: Reaction of N-aryl thioureas with malonic acid in the presence of a dehydrating agent like acetyl chloride yields 2-thiobarbituric acid derivatives. mdpi.com

Other Heterocycles: Thiourea derivatives can be cyclized into a variety of other systems, including iminothiazolines, thiohydantoins, and triazines, depending on the reaction partner and conditions. asianpubs.orgekb.eg For instance, N,N'-disubstituted thioureas can undergo oxidative cyclization to give thiazoles or cyclodehydration to form thiadiazoles. ekb.eg

Advanced Structural Characterization and Molecular Conformation Studies of N 4 Tritylphenyl Thiourea

Single Crystal X-ray Diffraction Analysis

For a molecule like N-(4-tritylphenyl)thiourea, SC-XRD analysis would reveal the precise geometry of the thiourea (B124793) core [-NH-C(S)-NH-], the orientation of the phenyl ring, and the conformation of the sterically demanding trityl (triphenylmethyl) group.

The thiourea moiety in related structures typically exhibits near-planar geometry. The bond lengths and angles are characteristic of this functional group. The carbon-sulfur double bond (C=S) is significantly longer than a C=O bond, reflecting the larger atomic radius of sulfur. The C-N bonds possess partial double-bond character due to resonance, making them shorter than a typical C-N single bond. In analogous acylthiourea derivatives, the conformation around the thiourea core is crucial, with molecules often adopting a configuration where the C=O and C=S bonds point in opposite directions. researchgate.netnih.gov

Table 1: Typical Bond Parameters in N-Arylthiourea Derivatives Data presented is representative of the thiourea class of compounds and used for illustrative purposes.

| Bond/Angle | Typical Value Range | Reference Compound Example |

| C=S Bond Length | 1.68 - 1.72 Å | N,N'-diphenylthiourea |

| C-N Bond Length | 1.32 - 1.36 Å | N,N'-diphenylthiourea |

| N-C-N Angle | 115° - 119° | N,N'-diphenylthiourea |

| C-N-C Angle | 124° - 128° | N,N'-diphenylthiourea |

| S-C-N Angle | 120° - 123° | N,N'-diphenylthiourea |

The trityl group introduces significant conformational flexibility. The three phenyl rings attached to a central quaternary carbon atom adopt a propeller-like arrangement to minimize steric hindrance. The torsion angles defining the orientation of these rings relative to the central carbon are key parameters obtained from diffraction data.

Hydrogen bonding is a dominant directional force in the crystal packing of thiourea derivatives. wm.edu The two N-H groups of the thiourea moiety are excellent hydrogen bond donors, while the sulfur atom is a competent hydrogen bond acceptor.

Intermolecular Hydrogen Bonding: The most common and robust hydrogen bonding motif in N-monosubstituted and N,N'-disubstituted thioureas is the formation of a centrosymmetric dimer via a pair of N-H···S hydrogen bonds. This interaction creates a characteristic eight-membered ring with a graph-set notation of R²₂(8). wm.edupsu.edu This dimerization is a powerful tool in crystal engineering and supramolecular synthesis. psu.edubuu.ac.th

Table 2: Representative Hydrogen Bond Parameters in Thiourea Derivatives Data from analogous compounds illustrates typical interaction geometries.

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Motif |

| N-H | H | S | ~0.86 | ~2.50 | ~3.35 | ~165° | Intermolecular Dimer |

| N-H | H | O | ~0.86 | ~1.90 | ~2.72 | ~175° | Intramolecular Ring psu.edu |

Spectroscopic Investigations for Structural Confirmation

Spectroscopic methods are essential for confirming the identity and structure of a synthesized compound, providing information that is complementary to diffraction data.

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution.

¹H NMR: The proton NMR spectrum of this compound would show distinct signals for each type of proton. The N-H protons of the thiourea group are typically observed as broad singlets at a downfield chemical shift (often in the range of 7.0-10.0 ppm in DMSO-d₆), with their exact position being sensitive to solvent and concentration due to hydrogen bonding. researchgate.netresearchgate.net The aromatic protons of the trityl group and the phenyl ring would appear in the aromatic region (typically 7.0-8.0 ppm). The large number of equivalent protons on the three phenyl rings of the trityl group would likely result in a large, complex multiplet.

¹³C NMR: The carbon NMR spectrum provides direct information about the carbon skeleton. bhu.ac.in A key signal for thiourea derivatives is the thiocarbonyl carbon (C=S), which resonates at a very downfield position, typically between 180 and 185 ppm. rsc.orgchemicalbook.com This is a highly diagnostic peak. The carbons of the aromatic rings would appear in the 110-150 ppm range, while the central quaternary carbon of the trityl group would also be identifiable.

Table 3: Typical NMR Chemical Shifts (δ) for Thiourea Derivatives in DMSO-d₆ Illustrative data based on analogous compounds.

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

| ¹H | N-H (Thiourea) | 7.0 - 10.0 |

| ¹H | Ar-H (Aromatic) | 7.0 - 8.0 |

| ¹³C | C =S (Thiocarbonyl) | 180 - 185 |

| ¹³C | Ar-C (Aromatic) | 110 - 150 |

| ¹³C | Quaternary Trityl C | ~70 - 80 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. iosrjournals.org

For this compound, the IR spectrum would show several characteristic absorption bands:

N-H Stretching: The N-H stretching vibrations are prominent and typically appear in the region of 3100-3400 cm⁻¹. psu.edu The presence of strong intermolecular hydrogen bonding, as expected for a thiourea dimer, would cause these bands to be broad and shifted to lower frequencies compared to a "free" N-H group. iosrjournals.orgpsu.edu

C-H Stretching: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹.

Thiourea Bands: The thiourea core gives rise to several characteristic vibrations in the fingerprint region (below 1600 cm⁻¹). These are complex, coupled vibrations and are often referred to as "thiourea bands." Key absorptions include the C-N stretching and N-H bending vibrations (around 1500-1600 cm⁻¹) and the C=S stretching vibration, which is typically found in the 700-850 cm⁻¹ range. researchgate.net

Table 4: Characteristic IR Absorption Frequencies for Thiourea Derivatives Illustrative data based on analogous compounds.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3400 | N-H Stretch (H-bonded) | Thiourea |

| > 3000 | C-H Stretch | Aromatic |

| 1500 - 1600 | C-N Stretch / N-H Bend | Thiourea |

| 700 - 850 | C=S Stretch | Thiourea |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique utilized to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. While specific, detailed mass spectral data for this compound is not widely published, a theoretical analysis based on the known fragmentation behaviors of its constituent functional groups—the trityl group and the thiourea moiety—can provide significant insights into its molecular structure and conformation.

In a typical electron ionization (EI) mass spectrometry experiment, the this compound molecule would be expected to undergo fragmentation at its most labile bonds. The resulting mass spectrum would likely be dominated by fragments arising from the cleavage of the bond connecting the trityl group to the phenyl ring, due to the exceptional stability of the resulting trityl cation.

Predicted Fragmentation Pattern:

The primary fragmentation pathway for this compound is anticipated to be the formation of the trityl cation (C(C₆H₅)₃⁺). This is a well-established fragmentation pattern for compounds containing a trityl group, as the positive charge is highly delocalized over the three phenyl rings, rendering it a very stable carbocation. This fragment would be expected to produce a prominent peak in the mass spectrum at a mass-to-charge ratio (m/z) of 243.

Subsequent fragmentation of the remaining portion of the molecule, the [4-aminophenyl)thiourea]⁺ radical cation, would also be expected. This could involve cleavage of the C-N bond between the phenyl ring and the thiourea group, or fragmentation within the thiourea moiety itself.

A plausible fragmentation pathway is outlined below:

Molecular Ion Peak: The mass spectrum would show a molecular ion peak [M]⁺ corresponding to the molecular weight of this compound.

Formation of the Trityl Cation: The most significant fragmentation would be the loss of the trityl group to form the highly stable trityl cation at m/z 243. This would likely be the base peak in the spectrum.

Fragmentation of the Phenylthiourea (B91264) Moiety: The remaining fragment, [N-(4-aminophenyl)thiourea]⁺, could undergo further fragmentation. This might include the loss of a neutral SH radical, or cleavage to produce ions corresponding to aminophenyl or thiourea fragments.

Interactive Data Table of Predicted Mass Spectrometry Fragments

| Predicted Fragment Ion | Structure | m/z (Mass-to-Charge Ratio) | Significance |

| Trityl Cation | [C(C₆H₅)₃]⁺ | 243 | Expected base peak due to high stability |

| [M - C(C₆H₅)₃]⁺ | [H₂N-C₆H₄-NH-CS]⁺ | 152 | Represents the phenylthiourea portion of the molecule |

| [C₆H₅NH₂]⁺ | 93 | Arising from cleavage of the C-N bond of the thiourea | |

| [CSNH₂]⁺ | 59 | A fragment from the thiourea group |

It is important to note that the exact fragmentation pattern and the relative intensities of the peaks can be influenced by the specific ionization technique employed (e.g., Electron Ionization (EI), Electrospray Ionization (ESI), or Matrix-Assisted Laser Desorption/Ionization (MALDI)) and the instrumental parameters used. However, the formation of the trityl cation is a chemically robust prediction that would be a key feature in the mass spectrometric analysis of this compound.

Computational Chemistry and in Silico Investigations of N 4 Tritylphenyl Thiourea Derivatives

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug design and discovery for predicting the binding mode and affinity of a ligand to a target protein.

Prediction of Binding Modes and Affinities

In the study of N-(4-tritylphenyl)thiourea derivatives, molecular docking is employed to forecast how these molecules will interact with their biological targets. The process involves placing the thiourea (B124793) derivative within the binding site of a receptor and calculating the most likely binding conformation and the strength of the interaction, often expressed as a docking score. For instance, in the investigation of various thiourea derivatives, lower docking scores generally indicate a more favorable binding interaction. nih.gov

The thiourea moiety itself possesses key features for binding, including a hydrogen bonding site (NH), coordinative binding areas (S), and secondary binding areas at its substituents. nih.gov The flexibility introduced by the thiourea group can enhance the binding potential to various biological targets. nih.gov Studies on different thiourea derivatives have shown that substituents with nucleophilic and polar characteristics, such as CF3, NO2, NH, C=O, and C=S, tend to exhibit good interactions with target proteins, leading to better inhibitory activity. nih.gov The position of these substituents on the phenyl ring is also a critical factor influencing binding affinity. nih.gov

For example, in a study of 1-(substituted phenyl)-3-(naphtha[1,2-d]thiazol-2-yl) urea/thiourea derivatives as potential antiparkinsonian agents, a reliable correlation was found between the docking score and the observed biological activity. nih.gov This underscores the utility of molecular docking in predicting the binding affinities of this compound derivatives and guiding the design of more potent compounds.

Identification of Key Amino Acid Residues in Binding Pockets

A crucial aspect of molecular docking is the identification of specific amino acid residues within the target's binding pocket that are essential for the ligand's binding. These interactions, which can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are fundamental to the stability of the ligand-receptor complex.

For thiourea derivatives, the nitrogen and sulfur atoms of the thiourea core are known to form significant interactions. The NH group can act as a hydrogen bond donor, while the sulfur atom can act as a hydrogen bond acceptor, although it is considered a weak one. nih.gov The bidentate binding mode of thiourea protons can enhance bonding at the active site. nih.gov

In studies of thiourea derivatives targeting specific enzymes, molecular docking has successfully identified the key amino acid residues involved in the interaction. For example, in the case of ribonucleotide reductase (RNR), a key enzyme in DNA synthesis, docking studies revealed that specific cysteine residues in the R1 subunit are crucial for the binding of thiourea compounds. nih.gov Similarly, when targeting DNA itself, the co-crystal ligand Hoechst 33258 has been observed to bind in the minor groove of the AATT region. nih.gov The nitro group, when present in a molecule, can also contribute to binding with DNA and other intracellular sites due to its static charges. nih.gov

The following table summarizes the types of interactions observed for thiourea derivatives and the key residues often involved:

| Interaction Type | Key Residues/Moieties Involved | Reference |

| Hydrogen Bonding | NH group (donor), S atom (acceptor), C=O group | nih.govnih.gov |

| Hydrophobic Interactions | Phenyl rings, alkyl chains | nih.gov |

| Electrostatic Interactions | Nitro group | nih.gov |

| Covalent Bonding (potential) | Cysteine residues | nih.gov |

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations provide a powerful computational method to study the time-dependent behavior of a molecular system. vast.vn By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal detailed information about conformational changes, fluctuations, and the dynamic stability of ligand-protein complexes over time. vast.vnwustl.edu

In the context of this compound derivatives, MD simulations are used to assess the stability of the binding pose predicted by molecular docking. These simulations can confirm whether the ligand remains stably bound within the active site of the target protein or if it undergoes significant conformational changes that might lead to dissociation. A key metric used to evaluate conformational stability is the root mean square deviation (RMSD), which measures the average distance between the atoms of a superimposed protein at different time points. mdpi.com A low and stable RMSD value throughout the simulation suggests that the protein's conformation remains consistent and suitable for ligand binding. nih.govmdpi.com

Extensive MD simulations, sometimes on the microsecond scale, can provide deep insights into the structural role of cofactors and the dynamic behavior of the enzyme at an atomic level. nih.gov For instance, simulations can elucidate the role of specific residues in solvent exchange or as gatekeepers for ligand entry into the active site. nih.gov The results from MD simulations are crucial for validating docking results and providing a more dynamic and realistic picture of the ligand-target interactions of this compound derivatives.

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a detailed understanding of the electronic properties of molecules. wikipedia.org These methods are invaluable for investigating the structure, stability, and reactivity of compounds like this compound derivatives at the atomic level.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of many-body systems. wikipedia.org It has become a popular and versatile tool in chemistry for calculating the properties of molecules, including their optimized geometry, vibrational frequencies, and electronic properties. wikipedia.orgukm.my

For thiourea derivatives, DFT calculations are employed to optimize the molecular geometry, confirming the stability of the compound and providing accurate bond lengths and angles. sciensage.inforesearchgate.net These optimized structures serve as the basis for further computational analyses. DFT can also be used to simulate spectroscopic data, such as FT-IR and UV-Vis spectra, which can then be compared with experimental results for validation. rsc.org A comprehensive theoretical study using DFT can justify experimental findings and provide deeper insights into the molecule's properties. rsc.org

Analysis of Electronic Structure, Frontier Molecular Orbitals, and Reactivity Parameters

The electronic structure of a molecule, particularly its frontier molecular orbitals (FMOs)—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—is crucial for understanding its chemical reactivity and kinetic stability. theswissbay.ch The energy gap between the HOMO and LUMO (∆E) is a key parameter; a smaller energy gap suggests higher chemical reactivity and a greater potential for the molecule to be involved in chemical and biological processes. researchgate.net

For thiourea derivatives, the HOMO is often located on the thiourea moiety, indicating its role as the primary electron donor. ukm.mynih.gov The LUMO, on the other hand, might be distributed over other parts of the molecule, such as the phenyl ring. ukm.my The analysis of FMOs helps to understand intramolecular interactions and the stability of the compound. mdpi.com

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's reactivity:

Ionization Potential (IP): The energy required to remove an electron (approximated as -E_HOMO).

Electron Affinity (EA): The energy released when an electron is added (approximated as -E_LUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (IP - EA) / 2). A lower hardness value indicates higher reactivity.

Chemical Softness (σ): The reciprocal of hardness (σ = 1 / η). Higher softness indicates greater susceptibility to electronic changes. researchgate.net

Electronegativity (χ): The power of an atom to attract electrons (χ = (IP + EA) / 2).

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between donor and acceptor (ω = μ² / 2η, where μ is the electronic chemical potential, μ = -χ). researchgate.netmdpi.com

These reactivity parameters, derived from DFT calculations, provide a quantitative basis for comparing the reactivity of different this compound derivatives and correlating their electronic properties with their observed biological activities. sciensage.info

The following table presents a hypothetical set of calculated reactivity parameters for a thiourea derivative:

| Parameter | Symbol | Formula | Hypothetical Value (eV) |

| HOMO Energy | E_HOMO | - | -6.2 |

| LUMO Energy | E_LUMO | - | -2.0 |

| Energy Gap | ∆E | E_LUMO - E_HOMO | 4.2 |

| Ionization Potential | IP | -E_HOMO | 6.2 |

| Electron Affinity | EA | -E_LUMO | 2.0 |

| Chemical Hardness | η | (IP - EA) / 2 | 2.1 |

| Chemical Softness | σ | 1 / η | 0.48 |

| Electronegativity | χ | (IP + EA) / 2 | 4.1 |

| Electrophilicity Index | ω | μ² / 2η | 4.02 |

Structure Activity Relationship Sar Studies and Molecular Design Principles for N 4 Tritylphenyl Thiourea

Impact of Substituent Effects on Thiourea (B124793) Activity and Selectivity

The nature and position of substituents on the thiourea core play a pivotal role in modulating its biological activity. The large trityl group in N-(4-tritylphenyl)thiourea significantly influences its properties, and understanding the effects of various substituents is key to optimizing its therapeutic potential.

The potency of thiourea derivatives is highly dependent on the nature of the aryl and alkyl substituents attached to the nitrogen atoms. Generally, the presence of aromatic rings can lead to hydrophobic and π-π stacking interactions with biological targets, which can enhance binding affinity. biointerfaceresearch.com For instance, in the context of TRPV1 receptor antagonists, SAR studies on N-(4-t-butylbenzyl)-N'-[4-(methylsulfonylamino)benzyl]thiourea analogues have demonstrated the importance of the substitution pattern on the aromatic rings for antagonist activity. nih.govnih.govelsevierpure.com

The bulkiness of substituents is also a critical factor. While bulky groups can enhance binding by occupying hydrophobic pockets in a target protein, they can also introduce steric hindrance that may be detrimental to activity. In some series of thiourea derivatives, bulky N-alkyl substituents have been shown to be superior for certain biological activities. nih.gov The trityl group, being exceptionally bulky, likely plays a significant role in the specific targeting and potency of this compound. The position of substituents on the aryl ring also matters; for example, ortho-substituted aryl moieties in some thiourea ligands show different interaction profiles compared to para-substituted ones. rsc.org

| Substituent Type | General Impact on Potency | Reference Example |

| Aryl Groups | Can enhance potency through hydrophobic and π-π interactions. | N-aryl substituted thioureas showing anticancer activity. biointerfaceresearch.com |

| Bulky Alkyl Groups | Can increase potency by occupying hydrophobic pockets. | Long-chain and bulky N-alkyl substituents showing superior properties in certain isomers. nih.gov |

| Substituent Position | Ortho vs. para substitution can significantly alter biological activity. | Ortho-substituted aryl thioureas showed lower interaction compared to para-substituted ones in some complexes. rsc.org |

The electronic properties of the substituents on the aryl rings of thiourea derivatives are a major determinant of their biological activity. The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can alter the electronic distribution within the molecule, affecting its ability to interact with biological targets.

Numerous studies have highlighted that the presence of electron-withdrawing groups, such as nitro (NO2) or halogen atoms, on the aryl ring can significantly enhance the biological activity of thiourea compounds. biointerfaceresearch.comresearchgate.net EWGs can increase the acidity of the N-H protons of the thiourea moiety, making them better hydrogen bond donors. biointerfaceresearch.com This enhanced hydrogen bonding capability can lead to stronger interactions with amino acid residues in the active site of a target protein. For example, the introduction of a 4-nitrophenyl group has been shown to increase the anticancer activity of certain thioureas. biointerfaceresearch.com Conversely, electron-donating groups can also modulate activity, though their effects are often context-dependent and can influence properties like lipophilicity and bioavailability. researchgate.net

| Group Type | Effect on Thiourea Moiety | Impact on Biological Activity | Example |

| Electron-Withdrawing Groups (EWGs) | Increases acidity of N-H protons, enhancing hydrogen bond donor capacity. | Often enhances potency. | 4-nitrophenyl or perfluorophenyl substituents increasing anticancer activity. biointerfaceresearch.com |

| Electron-Donating Groups (EDGs) | Decreases acidity of N-H protons. | Can modulate activity, often influencing pharmacokinetic properties. | The effect is highly dependent on the specific compound and target. researchgate.net |

The three-dimensional arrangement of atoms in a molecule, including its conformation and stereochemistry, is critical for its biological function. Thiourea derivatives can exist in different conformations due to rotation around the C-N bonds, leading to cis and trans isomers. acs.org The preferred conformation in solution and at the active site of a biological target can significantly impact activity. The formation of intramolecular hydrogen bonds can stabilize certain conformations, which may be the bioactive conformation. nih.gov

For chiral thiourea derivatives, the stereochemistry can play a profound role in their interaction with chiral biological macromolecules like proteins and nucleic acids. Enantiomers of a chiral thiourea compound can exhibit different potencies and even different biological activities. For instance, studies on enantiopure aryl-thioureas have shown that the specific stereochemical arrangement influences the crystal packing and non-linear optical properties, which can be correlated with their molecular interactions. nih.gov The trityl group in this compound, while not inherently chiral at its point of attachment in this specific molecule, contributes to a specific and bulky three-dimensional shape that dictates its binding orientation.

Correlations Between Molecular Features and Specific Target Engagement

The specific molecular features of this compound and its analogs are directly correlated with their engagement of specific biological targets. The thiourea functional group itself is a key pharmacophore, capable of acting as both a hydrogen bond donor and acceptor. acs.org This allows it to form crucial interactions with amino acid residues such as glutamate (B1630785) and aspartate within the active sites of enzymes or the binding pockets of receptors. biointerfaceresearch.com

The large, hydrophobic trityl group is a defining feature of this compound. This group is likely to interact with hydrophobic regions of a target protein, contributing significantly to the binding affinity and selectivity. SAR studies on related compounds have shown that hydrophobic groups can fill allosteric pockets in target proteins. biointerfaceresearch.com The phenyl ring attached to the thiourea moiety can also participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Computational methods such as molecular docking can provide insights into the binding modes of thiourea derivatives. For instance, docking studies with N-(4-t-butylbenzyl)-N'-[4-(methylsulfonylamino)benzyl]thiourea analogues as TRPV1 antagonists have proposed models of how these compounds interact with the sensor region of the receptor. nih.gov These models often highlight the importance of hydrogen bonds from the thiourea N-H groups and hydrophobic interactions from the substituted phenyl rings.

Rational Design Principles for Optimizing Thiourea-Based Compounds

The knowledge gained from SAR studies provides a roadmap for the rational design of new thiourea-based compounds with improved therapeutic properties. The primary goal is to optimize potency, selectivity, and pharmacokinetic profiles.

One key principle is the use of pharmacophore modeling. A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. For thiourea-based compounds, a typical pharmacophore might include hydrogen bond donors and acceptors from the thiourea core, as well as hydrophobic regions corresponding to the aryl or alkyl substituents. biointerfaceresearch.com

Quantitative Structure-Activity Relationship (QSAR) analysis is another powerful tool in rational drug design. QSAR models establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. These models can help to predict the activity of novel, unsynthesized compounds and to identify the key molecular descriptors (e.g., molecular weight, polarizability, electronegativity) that are critical for potency. biointerfaceresearch.com

Furthermore, the strategic modification of substituents can be employed to fine-tune the properties of the lead compound. For example, introducing electron-withdrawing groups can enhance potency, as discussed earlier. biointerfaceresearch.com Modifying alkyl or aryl groups can improve selectivity by exploiting differences in the binding pockets of related proteins. The introduction of heterocyclic substituents is another strategy to enhance specificity and introduce additional hydrogen bonding interactions. biointerfaceresearch.com By combining these computational and synthetic strategies, it is possible to rationally design and develop optimized thiourea-based therapeutic agents.

Molecular Mechanisms of Action and Biological Pathway Modulation by N 4 Tritylphenyl Thiourea Derivatives

Enzymatic Inhibition Modalities

Thiourea (B124793) derivatives have been identified as potent inhibitors of various enzyme families. Their mechanism of action often involves forming specific non-covalent bonds, such as hydrogen bonds and hydrophobic interactions, with key amino acid residues within the active or allosteric sites of target enzymes. This inhibitory action disrupts normal enzymatic function, leading to downstream biological effects.

Inhibition of Sirtuin Deacetylase Enzymes (e.g., SIRT1)

Sirtuins (SIRTs) are a class of NAD+-dependent histone deacetylases that play crucial roles in cellular metabolism, stress response, and aging. mdpi.compensoft.net Overexpression of certain sirtuins, such as SIRT1, has been implicated in the progression of various cancers, making them an attractive target for therapeutic intervention. pensoft.netresearchgate.net Thiourea-containing compounds have emerged as a promising class of sirtuin inhibitors. nih.govscilit.com

Research into 1-benzoyl-3-methylthiourea derivatives using in-silico methods, including molecular docking and dynamics simulations, has been conducted to investigate their potential to form stable interactions with sirtuin-1. pensoft.netresearchgate.net These studies aim to identify derivatives that could serve as anticancer candidates by inhibiting SIRT1. pensoft.net One computational study on thiourea derivatives identified [2-(methylcarbamothioyl)carbamoyl]phenyl]benzoate as having a significant binding affinity for SIRT1, with a calculated inhibition constant (Ki) in the sub-micromolar range, suggesting its potential as an anticancer candidate through SIRT1 inhibition.

In other studies, newly synthesized thiourea-based compounds have demonstrated significant potential as SIRT inhibitors with cytotoxic activity against colon cancer cells. scilit.com The half-maximal inhibitory concentration (IC50) values for some of these derivatives were found to be in the single-digit micromolar range, comparable to established SIRT inhibitors. scilit.com

Table 1: In Silico and In Vitro Sirtuin Inhibition by Thiourea Derivatives

| Compound Class | Target | Activity Metric | Value | Assay Type |

|---|---|---|---|---|

| 1-Benzoyl-3-methylthiourea Derivatives | SIRT1 | - | Predicted strong binding affinity | In Silico Docking pensoft.netresearchgate.net |

| Thiourea-based compounds (e.g., MA-2) | SIRTs | IC50 | Single-digit µM range | Cytotoxicity Assay (SW480 cells) scilit.com |

| Thiourea-Lysine Derivatives | Sirtuins | - | Mechanism-based inhibition | Biochemical Assays nih.gov |

Modulation of Kinase Activities (e.g., HER-2)

Protein kinases are critical components of signaling pathways that regulate cell proliferation, survival, and differentiation. The human epidermal growth factor receptor 2 (HER-2), a member of the receptor tyrosine kinase family, is a key driver in certain types of breast cancer. biointerfaceresearch.com The inhibition of HER-2 is a validated strategy for cancer therapy. biointerfaceresearch.comnih.gov

Recent reviews highlight that thiourea derivatives can exhibit potent anticancer properties by inhibiting various enzymes, including protein kinases. biointerfaceresearch.comresearchgate.net Specific research has focused on designing 1-aryl-3-(pyridin-2-yl) substituted thiourea derivatives as anticancer agents. In vitro evaluation of these compounds against HER-2 positive SkBR3 breast cancer cells demonstrated significant antitumor activity, with one derivative showing an IC50 value of 0.7 µM. biointerfaceresearch.com Molecular docking studies suggest these thiourea derivatives can effectively bind to the HER-2 protein, underpinning their inhibitory action. biointerfaceresearch.com

Inhibition of Fatty Acid Desaturases (e.g., DesA3 in Mycobacterium tuberculosis)

The rise of drug-resistant Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel therapeutic agents targeting essential bacterial pathways. nih.gov The mycolic acid biosynthesis pathway, which is crucial for the integrity of the mycobacterial cell wall, presents several potential drug targets. mdpi.comresearchgate.net Thiourea derivatives have been identified for their antitubercular properties, often by targeting enzymes within this pathway. mdpi.comnih.govmdpi.com

While the specific inhibition of the fatty acid desaturase DesA3 by N-(4-tritylphenyl)thiourea derivatives is not extensively detailed in recent literature, related research shows that the thiourea scaffold is a key component in inhibitors of other enzymes in this pathway. mdpi.com Notably, thiourea-based derivatives have been synthesized and screened for their ability to inhibit enoyl-acyl carrier protein reductase (InhA), another critical enzyme for mycolic acid synthesis. nih.govresearchgate.net Some of these compounds exhibited promising antitubercular activity with Minimum Inhibitory Concentration (MIC) values as low as 0.78 µg/mL. nih.gov This indicates that the thiourea functional group is effective in the design of inhibitors targeting the fatty acid synthesis machinery of Mtb. mdpi.comresearchgate.net

Inhibition of Glycosidase Enzymes (e.g., β-Glucuronidase)

β-Glucuronidase is an enzyme that catalyzes the breakdown of complex carbohydrates. Its inhibition has therapeutic potential in various conditions. nih.gov Recent studies have successfully identified thiourea derivatives as potent inhibitors of β-glucuronidase. nih.govresearchgate.nettandfonline.com

A series of oxadiazole-based-thiourea analogs were synthesized and evaluated for their β-glucuronidase inhibitory activity. tandfonline.com All tested compounds showed extensive inhibitory potential, with IC50 values ranging from 2.20 µM to 52.25 µM, compared to the standard D-Saccharic acid 1,4-lactone (IC50 = 48.30 µM). tandfonline.com Another study focused on designing (thio)urea derivatives as inhibitors of Escherichia coli β-glucuronidase (EcGUS). One lead compound, E-9, exhibited a promising inhibitory effect with an IC50 of 2.68 μM and a Ki (inhibition constant) of 1.64 μM, acting as an uncompetitive inhibitor. nih.govresearchgate.net Structure-activity relationship (SAR) studies revealed that the presence of an electron-withdrawing group on the phenyl ring enhances inhibitory activity. nih.gov

Table 2: β-Glucuronidase Inhibition by Thiourea Derivatives

| Compound Series | Lead Compound | Target | IC50 (µM) | Standard (IC50 µM) |

|---|---|---|---|---|

| Oxadiazole-based-thiourea | Analog 7 | β-Glucuronidase | 2.20 ± 0.01 | D-Saccharic acid 1,4-lactone (48.30 ± 1.25) tandfonline.com |

| Oxadiazole-based-thiourea | Analog 16 | β-Glucuronidase | 4.40 ± 0.10 | D-Saccharic acid 1,4-lactone (48.30 ± 1.25) tandfonline.com |

| (Thio)urea derivatives | E-9 | E. coli β-Glucuronidase | 2.68 | D-Saccharic acid 1,4-lactone (45.8) nih.govresearchgate.net |

Cholinesterase Inhibition (e.g., Acetylcholinesterase, Butyrylcholinesterase)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine. Their inhibition is a primary strategy for the symptomatic treatment of Alzheimer's disease. mdpi.comnih.gov A wide range of thiourea derivatives have been synthesized and evaluated as potent inhibitors of both AChE and BChE. mdpi.comnih.govmdpi.comdergipark.org.tr

In one study, coumarin-linked thiourea derivatives were designed and tested. The compound 1-(2-Oxo-2H-chromene-3-carbonyl)-3-(3-chlorophenyl)thiourea emerged as the most potent inhibitor against AChE with an IC50 value of 0.04 µM. nih.gov Another derivative, 1-(2-Oxo-2H-chromene-3-carbonyl)-3-(2-methoxyphenyl)thiourea, was the most potent against BChE, with an IC50 of 0.06 µM. nih.gov Other research on unsymmetrical thiourea derivatives, such as 1-(3-chlorophenyl)-3-cyclohexylthiourea, also demonstrated notable enzyme inhibition with IC50 values of 50 µg/mL and 60 µg/mL against AChE and BChE, respectively. mdpi.com

Table 3: Cholinesterase Inhibition by Various Thiourea Derivatives

| Compound | Target Enzyme | IC50 |

|---|---|---|

| 1-(2-Oxo-2H-chromene-3-carbonyl)-3-(3-chlorophenyl)thiourea | AChE | 0.04 ± 0.01 µM nih.gov |

| 1-(2-Oxo-2H-chromene-3-carbonyl)-3-(2-methoxyphenyl)thiourea | BChE | 0.06 ± 0.02 µM nih.gov |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | AChE | 50 µg/mL mdpi.com |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | BChE | 60 µg/mL mdpi.com |

Interaction with Intracellular Signaling Cascades (e.g., RAS-RAF-MAPK Pathway)

Beyond direct enzyme inhibition, thiourea derivatives can modulate entire intracellular signaling pathways critical for cell fate. The RAS-RAF-MAPK pathway is a central signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating cell proliferation, differentiation, and survival. biointerfaceresearch.comksu.edu.tr Dysregulation of this pathway, often through mutations in genes like BRAF, is a hallmark of many cancers. biointerfaceresearch.com

The anticancer efficacy of thiourea derivatives is attributed in part to their ability to impact critical signaling pathways like RAS-RAF-MAPK. biointerfaceresearch.com Molecular docking experiments have been performed to assess the interactions between synthesized thiourea compounds and BRAF (V600E), a mutated protein kinase that uncontrollably activates the MAPK pathway. biointerfaceresearch.comksu.edu.tr The results indicated that these compounds demonstrate a strong binding affinity and an inhibitory effect on the BRAF (V600E) protein kinase, suggesting a mechanism for their anticancer activity. biointerfaceresearch.com This interaction can block the downstream signaling cascade, thereby inhibiting neoplastic transformation and cell proliferation. ksu.edu.tr

Advanced Applications in Chemical Biology and Material Science Derived from N 4 Tritylphenyl Thiourea Research

Development of N-(4-Tritylphenyl)thiourea Analogues as Chemical Probes for Enzyme Studies

The thiourea (B124793) functional group is a well-established pharmacophore known for its ability to form hydrogen bonds and coordinate with metal ions, making it a valuable component in the design of enzyme inhibitors. mdpi.commdpi.comnih.gov The incorporation of the bulky trityl group in this compound offers a scaffold for developing highly specific chemical probes to investigate enzyme structure and function.

Research into various thiourea derivatives has demonstrated their potential as inhibitors for a range of enzymes. For instance, certain thiourea compounds have shown potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial in the regulation of cholinergic neurotransmission. nih.gov The inhibitory mechanism often involves the thiourea moiety interacting with key amino acid residues in the enzyme's active site. nih.gov

Furthermore, studies on bis-acyl-thiourea derivatives have identified potent urease inhibitors, with some analogues exhibiting IC50 values in the low micromolar range. mdpi.com Molecular docking studies of these compounds have revealed that the thiourea core plays a critical role in coordinating with the nickel ions in the urease active site, while the surrounding functionalities form hydrogen bonds with nearby amino acid residues.

While direct studies on this compound as an enzyme probe are limited, research on structurally related compounds highlights the potential of this scaffold. For example, 5'-trityl-substituted thymidine (B127349) derivatives have been identified as a novel class of antileishmanial agents that target Leishmania infantum EndoG, a mitochondrial nuclease. nih.gov This suggests that the trityl group can be effectively utilized to direct molecules to specific biological targets.

The development of this compound analogues as chemical probes could involve modifying the phenyl ring or the terminal nitrogen of the thiourea group with various functional groups to modulate their binding affinity and selectivity for specific enzymes. The bulky trityl group can be exploited to create steric hindrance, leading to selective inhibition of enzymes with accessible and complementary binding pockets.

Table 1: Examples of Thiourea Derivatives as Enzyme Inhibitors

| Compound Class | Target Enzyme | Key Findings |

| Unsymmetrical thiourea derivatives | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Exhibited significant enzyme inhibition with IC50 values in the µg/mL range. nih.gov |

| Bis-acyl-thiourea derivatives | Urease | Demonstrated strong anti-urease activity with IC50 values in the low micromolar range. mdpi.com |

| 5'-Trityl-substituted thymidine derivatives | Leishmania infantum EndoG | Showed significant antileishmanial activity by targeting the mitochondrial nuclease. nih.gov |

Chemical Tool Development for Pathogen Research (e.g., Anti-Leishmanial, Anti-Mycobacterial, Antiviral Agents)

The structural features of this compound make it an attractive scaffold for the development of novel therapeutic agents against a variety of pathogens. The thiourea moiety is a known pharmacophore in many biologically active compounds, while the trityl group can enhance lipophilicity and promote interactions with biological targets. mdpi.commdpi.commdpi.com

Anti-Leishmanial Agents: Research has shown that trityl-containing compounds can exhibit significant anti-leishmanial activity. A study on 5'-trityl-substituted thymidine derivatives revealed their potent activity against Leishmania infantum promastigotes and amastigotes, with IC50 values in the low micromolar range. nih.gov These findings suggest that the trityl group can be a key component in designing new anti-leishmanial drugs. The development of this compound analogues could offer a new class of compounds for treating leishmaniasis.

Anti-Mycobacterial Agents: Thiourea derivatives have been extensively studied for their anti-mycobacterial properties. mdpi.comnih.gov Some compounds have shown promising activity against Mycobacterium tuberculosis, including multidrug-resistant strains. mdpi.comnih.gov The mechanism of action is often attributed to the inhibition of essential enzymes in the mycobacterial cell wall synthesis pathway. nih.gov The lipophilic nature of the trityl group in this compound could enhance the penetration of these compounds into the mycobacterial cell, potentially leading to improved efficacy. A series of thiourea derivatives have been synthesized and shown to inhibit the growth of Mycobacterium tuberculosis with MIC values as low as 0.78 µg/mL. nih.gov

Antiviral Agents: The thiourea scaffold has also been explored for the development of antiviral agents. nih.govnih.gov Derivatives have been synthesized that show activity against a range of viruses, including Hepatitis C virus (HCV) and Human Immunodeficiency Virus (HIV). nih.govresearchgate.net For instance, certain thiourea derivatives have been identified as potent anti-HCV inhibitors with EC50 values in the nanomolar range. nih.gov In the context of HIV, N-[2-(4-methylphenyl)ethyl]-N'-[2-(5-bromopyridyl)]-thiourea has been shown to be a potent inhibitor of NNRTI-resistant and multidrug-resistant HIV-1 strains. researchgate.net The bulky trityl group of this compound could be advantageous in designing inhibitors that target viral proteins with deep hydrophobic pockets.

Table 2: Pathogen Research Applications of Thiourea Derivatives

| Pathogen | Compound Class/Example | Key Findings |

| Leishmania infantum | 5'-Trityl-substituted thymidine derivatives | Potent activity against promastigotes and amastigotes with low micromolar IC50 values. nih.gov |

| Mycobacterium tuberculosis | Thiourea-based derivatives | Promising antitubercular activity with MIC values as low as 0.78 µg/mL. nih.gov |

| Hepatitis C Virus (HCV) | Thiourea derivative with a six-carbon alkyl linker | Potent anti-HCV inhibitor with an EC50 of 0.047 µM. nih.gov |

| Human Immunodeficiency Virus (HIV) | N-[2-(4-methylphenyl)ethyl]-N'-[2-(5-bromopyridyl)]-thiourea | Potent inhibitor of NNRTI-resistant and multidrug-resistant HIV-1. researchgate.net |

Design of Chemosensing Agents for Metal Ions and Other Analytes

The thiourea group is an excellent recognition motif for various ions due to its ability to form strong hydrogen bonds and coordinate with metal centers. researchgate.netnih.gov This property has been widely exploited in the design of chemosensors for the detection of both cations and anions. researchgate.netnih.gov The this compound scaffold provides a platform for creating novel chemosensing agents, where the trityl group can influence the sensor's solubility, photophysical properties, and selectivity.

Thiourea-based fluorescent chemosensors have been successfully developed for the detection of various metal ions, including Hg2+, Zn2+, and Cd2+. researchgate.net The sensing mechanism often involves a photoinduced electron transfer (PET) process, where the binding of a metal ion to the thiourea moiety modulates the fluorescence of a nearby fluorophore. mdpi.com For instance, a thiourea-based sensor can exhibit a "turn-on" fluorescence response upon binding to Hg2+ ions with high selectivity and sensitivity. mdpi.com

In addition to metal ions, thiourea derivatives have been designed to sense anions such as fluoride, acetate, and phosphate. nih.gov The interaction is typically based on hydrogen bonding between the N-H protons of the thiourea and the anion. The bulky and hydrophobic nature of the trityl group in this compound-based sensors could be advantageous for creating a specific binding pocket for the target analyte, thereby enhancing selectivity.

The design of such chemosensors would involve coupling the this compound unit to a suitable signaling unit, such as a fluorophore or a chromophore. The choice of the signaling unit would determine the mode of detection (e.g., fluorescence, colorimetric). The trityl group can also serve to prevent aggregation-caused quenching in the solid state, potentially leading to sensors with enhanced performance.

Table 3: Principles of Thiourea-Based Chemosensor Design

| Analyte | Recognition Principle | Signaling Mechanism |

| Metal Ions (e.g., Hg2+, Zn2+, Cd2+) | Coordination with the sulfur atom of the thiourea group. researchgate.net | Modulation of fluorescence (e.g., PET, FRET). mdpi.com |

| Anions (e.g., F-, AcO-, H2PO4-) | Hydrogen bonding between the thiourea N-H protons and the anion. nih.gov | Colorimetric or fluorescent changes. nih.gov |

Ligand Design in Coordination Chemistry for Metal Complexes

The thiourea moiety is a versatile ligand in coordination chemistry, capable of binding to metal ions in various modes. researchgate.net The sulfur atom is a soft donor, showing a high affinity for soft metal ions, while the nitrogen atoms can also participate in coordination. materialsciencejournal.org The this compound ligand, with its bulky trityl group, offers interesting possibilities for the synthesis of novel metal complexes with unique structural and electronic properties.

Thiourea and its derivatives can act as monodentate ligands, coordinating to a metal center through the sulfur atom. researchgate.net They can also function as bridging ligands, linking two or more metal centers. In some cases, the thiourea derivative can act as a bidentate ligand, coordinating through both the sulfur and a nitrogen atom, or through the sulfur and another donor atom present in the substituent. researchgate.netmaterialsciencejournal.org

The large steric bulk of the trityl group in this compound is expected to have a significant influence on the coordination geometry of its metal complexes. It could enforce lower coordination numbers or lead to the formation of complexes with specific stereochemistries. This steric hindrance could also be used to stabilize reactive metal centers or to create catalytic sites with high selectivity.

The electronic properties of the this compound ligand can be tuned by introducing substituents on the phenyl ring. This would allow for the fine-tuning of the electronic properties of the resulting metal complexes, which is important for applications in catalysis, materials science, and medicine.

Table 4: Coordination Modes of Thiourea-Based Ligands

| Coordination Mode | Description | Resulting Geometries |

| Monodentate (S-coordination) | The ligand binds to the metal center through the sulfur atom. researchgate.net | Linear, trigonal planar, tetrahedral. |

| Bidentate (S,N-coordination) | The ligand binds through both the sulfur and a nitrogen atom. researchgate.net | Square planar, tetrahedral. materialsciencejournal.org |

| Bridging | The ligand links two or more metal centers. | Dinuclear or polynuclear complexes. |

Roles in Organic Catalysis and Reaction Chemistry

Thiourea derivatives have emerged as a powerful class of organocatalysts, capable of activating substrates through hydrogen bonding. rsc.orgmdpi.com The two N-H groups of the thiourea moiety can act as a dual hydrogen bond donor, effectively binding to and activating electrophiles. The this compound scaffold presents an interesting platform for the design of new organocatalysts, where the bulky trityl group could play a crucial role in controlling the stereoselectivity of chemical reactions.

Bifunctional thiourea organocatalysts, which contain both a thiourea unit and a basic functional group (e.g., an amine), have been shown to be highly effective in a variety of asymmetric reactions. researchgate.netbeilstein-journals.org The thiourea part activates the electrophile, while the basic group activates the nucleophile, leading to a synergistic catalytic effect. The design of this compound-based bifunctional catalysts could lead to highly enantioselective transformations.

The bulky trityl group can create a well-defined chiral pocket around the active site of the catalyst, which can effectively control the approach of the reactants and thus the stereochemical outcome of the reaction. This strategy has been successfully employed in other catalytic systems to achieve high levels of enantioselectivity.

While specific applications of this compound in organic catalysis have not been extensively reported, the principles of thiourea organocatalysis suggest that its derivatives could be effective catalysts for a range of reactions, including Michael additions, aldol (B89426) reactions, and Mannich reactions. beilstein-journals.orgrsc.org The unique steric and electronic properties of the this compound scaffold make it a promising candidate for the development of the next generation of highly selective organocatalysts. annexechem.com

Table 5: Applications of Thiourea-Based Organocatalysts

| Reaction Type | Role of Thiourea Catalyst | Key Advantage |

| Asymmetric Michael Addition | Dual hydrogen bonding to the electrophile. beilstein-journals.org | High enantioselectivity. |

| Asymmetric Aldol Reaction | Activation of the carbonyl group. | Control of stereochemistry. |

| Asymmetric Mannich Reaction | Activation of the imine electrophile. | Formation of chiral amines. |

Table of Chemical Compounds

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) |

| This compound | C26H22N2S | 394.53 |

| Acetylcholinesterase | Not Applicable | Not Applicable |

| Butyrylcholinesterase | Not Applicable | Not Applicable |

| Urease | Not Applicable | Not Applicable |

| 5'-trityl-substituted thymidine | C29H28N2O5 | 484.54 |

| Leishmania infantum EndoG | Not Applicable | Not Applicable |

| Mycobacterium tuberculosis | Not Applicable | Not Applicable |

| Hepatitis C virus (HCV) | Not Applicable | Not Applicable |

| Human Immunodeficiency Virus (HIV) | Not Applicable | Not Applicable |

| N-[2-(4-methylphenyl)ethyl]-N'-[2-(5-bromopyridyl)]-thiourea | C21H21BrN4S | 457.39 |

| Mercury(II) ion | Hg2+ | 200.59 |

| Zinc(II) ion | Zn2+ | 65.38 |

| Cadmium(II) ion | Cd2+ | 112.41 |

| Fluoride ion | F- | 19.00 |

| Acetate ion | CH3COO- | 59.04 |

| Phosphate ion | PO43- | 94.97 |

Q & A

(Basic) What synthetic methodologies are effective for preparing N-(4-tritylphenyl)thiourea, and how can reaction progress be optimized?

Answer:

The synthesis typically involves the reaction of 4-tritylaniline with an isothiocyanate derivative (e.g., benzoyl isothiocyanate) in a polar aprotic solvent like acetone or acetonitrile under anhydrous conditions . Key steps include:

- Reagent Ratios: Use a 1:1 molar ratio of amine to isothiocyanate to minimize side reactions.

- Monitoring: Track reaction progress via thin-layer chromatography (TLC) or -NMR to confirm consumption of starting materials.

- Purification: Isolate the product by acidified precipitation (pH ~4) followed by recrystallization from methanol/dichloromethane (1:10 v/v) to achieve high purity (>90% yield) .

- Optimization: Adjust reaction time (1–2 hours) and temperature (room temperature to 50°C) based on steric hindrance from the trityl group.

(Advanced) What role does hydrogen bonding play in the crystal structure of this compound derivatives, and how can this be analyzed?

Answer:

Hydrogen bonding (N–H⋯S and N–H⋯O) governs molecular packing and stability in thiourea crystals. Methodologies include:

- Crystallographic Software: Use SHELXL for refining hydrogen-bond parameters (bond lengths, angles) and ORTEP-3 for visualizing molecular geometry .

- Key Observations:

- Intramolecular N–H⋯O bonds stabilize planar conformations of thiourea and carbonyl groups.

- Intermolecular N–H⋯S bonds form dimeric structures, influencing crystal symmetry (e.g., monoclinic space groups) .

- Challenges: Disordered trityl groups may complicate refinement; apply restraints using SHELXL’s PART instructions .

(Advanced) How can computational models predict the bioactivity and pharmacokinetics of this compound derivatives?

Answer:

- Drug-Likeness: Use Lipinski’s Rule (molecular weight <500, logP <5) and SwissADME to evaluate bioavailability.

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO-LUMO) to assess reactivity and stability. For example, a small HOMO-LUMO gap (<4 eV) suggests high reactivity .

- Molecular Docking: Simulate interactions with target proteins (e.g., HIV-1 reverse transcriptase) using AutoDock Vina . Key pharmacophores include the thiourea moiety and trityl group’s hydrophobic surface .

- Validation: Compare predicted IR spectra (C=S stretch ~1319 cm) and -NMR shifts with experimental data .

(Basic) What spectroscopic techniques are essential for characterizing this compound, and what key spectral features should be observed?

Answer:

- IR Spectroscopy:

- C=S stretch: 1250–1350 cm.

- N–H stretches: 3100–3300 cm (broad) .

- -NMR:

- Aromatic protons: δ 6.8–7.5 ppm (split due to trityl’s steric effects).

- Thiourea NH: δ 9.5–10.5 ppm (exchangeable, disappears on DO shake) .

- X-ray Crystallography: Confirm molecular geometry (e.g., C–S bond length ~1.68 Å) and hydrogen-bonding patterns .

(Advanced) How do substituents on the aryl group affect the coordination chemistry of this compound with transition metals?

Answer:

- Ligand Design: The thiourea moiety acts as a bidentate ligand, coordinating via sulfur and nitrogen atoms. Trityl groups enhance steric bulk, favoring square-planar geometries in Pd(II) or Pt(II) complexes .

- Spectroscopic Analysis:

- FT-IR: Redshift in C=S stretch (Δ~20 cm) upon metal coordination.

- -NMR: Deshielding of thiourea carbons (δ 175–185 ppm) .

- Kinetic Studies: Monitor ligand substitution reactions (e.g., with thiourea nucleophiles) using UV-Vis spectroscopy. Pseudo-first-order rate constants reveal steric effects from the trityl group .

(Basic) How can researchers resolve contradictions in reported crystallographic data for thiourea derivatives?

Answer:

- Data Validation: Cross-check against the Cambridge Structural Database (CSD) for bond-length outliers (e.g., C–S >1.70 Å suggests measurement errors) .

- Refinement Strategies: Use SHELXL’s TWIN and BASF commands to model twinned crystals or disorder. Compare R values (<5% for high-quality data) .

- Reproducibility: Standardize synthesis and crystallization conditions (e.g., solvent polarity, cooling rates) to minimize structural variations .

(Advanced) What experimental and computational approaches are used to analyze substituent effects on thiourea reactivity?

Answer:

- Hammett Analysis: Correlate substituent σ values with reaction rates (e.g., nucleophilic acyl substitution). Electron-withdrawing groups (e.g., –CF) accelerate reactivity .

- DFT Calculations: Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites. For example, the trityl group’s electron-donating effect increases electron density at sulfur .

- Kinetic Isotope Effects (KIE): Compare for N–H bonds to elucidate rate-determining steps in catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.